

Application Notes and Protocols: Dibenzyl Sulfoxide in C-H Activation Reactions

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Compound of Interest

Compound Name: *Dibenzyl sulfoxide*

Cat. No.: *B177149*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dibenzyl sulfoxide** as a directing group in transition metal-catalyzed C-H activation reactions. This powerful strategy enables the synthesis of chiral sulfoxides, which are valuable building blocks in medicinal chemistry and materials science. Detailed protocols for key reactions, quantitative data on substrate scope, and mechanistic diagrams are presented to facilitate the application of these methods in a research and development setting.

Introduction

Dibenzyl sulfoxide has emerged as a versatile and effective directing group in C-H activation chemistry.^{[1][2]} The sulfoxide moiety coordinates to a transition metal catalyst, positioning it for the selective functionalization of an ortho-C-H bond on one of the benzyl groups. This approach has been successfully employed in a variety of transformations, including enantioselective amidation and alkynylation, providing efficient access to highly enantioenriched sulfoxides.^{[1][3][4][5]} The traceless nature of the sulfoxide directing group, which can be readily removed or transformed, further enhances its synthetic utility.^[2]

Key Applications and Methodologies

Two prominent examples of **dibenzyl sulfoxide**-directed C-H activation are the Iridium(III)-catalyzed enantioselective amidation and the Rhodium(III)-catalyzed enantioselective alkynylation. These methods allow for the desymmetrization of prochiral **dibenzyl sulfoxides**

or the kinetic resolution of racemic sulfoxides, yielding chiral products with high enantioselectivity.

Iridium(III)-Catalyzed Enantioselective C-H Amidation

This method, developed by He and coworkers, utilizes a dual-ligand system to achieve high enantioselectivity in the C-H amidation of **dibenzyl sulfoxides**.^{[1][6]} An Iridium(III) complex equipped with a bulky cyclopentadienyl ligand, paired with a chiral carboxylic acid, facilitates the enantioselective C-H bond activation.^{[1][6]}

To a screw-capped vial are added **dibenzyl sulfoxide** (0.1 mmol, 1.0 equiv.), dioxazolone (0.12 mmol, 1.2 equiv.), [Cp**t*BuIrCl₂]₂ (0.0025 mmol, 2.5 mol %), chiral carboxylic acid ligand (0.01 mmol, 10 mol %), and AgSbF₆ (0.02 mmol, 20 mol %). The vial is purged with nitrogen, and then dichloroethane (DCE, 1.0 mL) is added. The reaction mixture is stirred at 80 °C for 12-24 hours. After completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired amidated sulfoxide product.

Table 1: Substrate Scope of Ir(III)-Catalyzed Enantioselective C-H Amidation of **Dibenzyl Sulfoxides**^{[1][6]}

Entry	Dibenzyl Sulfoxide Substrate	Dioxazolone Substrate	Product	Yield (%)	ee (%)
1	Dibenzyl sulfoxide	3-Phenyl-1,4,2-dioxazol-5-one	2-(benzylsulfinylmethyl)-N-phenylbenzamide	92	95
2	Bis(4-methylbenzyl) sulfoxide	3-Phenyl-1,4,2-dioxazol-5-one	2-((4-methylbenzyl)sulfinylmethyl)-N-phenyl-4-methylbenzamide	85	96
3	Bis(4-fluorobenzyl) sulfoxide	3-Phenyl-1,4,2-dioxazol-5-one	2-((4-fluorobenzyl)sulfinylmethyl)-N-phenyl-4-fluorobenzamide	88	94
4	Dibenzyl sulfoxide	3-(4-Chlorophenyl)-1,4,2-dioxazol-5-one	2-(benzylsulfinylmethyl)-N-(4-chlorophenyl)benzamide	90	93
5	Dibenzyl sulfoxide	3-(4-Methoxyphenyl)-1,4,2-dioxazol-5-one	2-(benzylsulfinylmethyl)-N-(4-methoxyphenyl)benzamide	87	95

Rhodium(III)-Catalyzed Enantioselective C-H Alkynylation

Li and coworkers have reported a Rhodium(III)-catalyzed enantioselective C-H alkynylation of sulfoxides using alkynyl bromides as the coupling partner.^{[3][5]} This reaction proceeds with high enantioselectivity, enabled by a chiral cyclopentadienyl rhodium(III) catalyst in conjunction with a chiral carboxamide additive.^{[3][5]}

In a nitrogen-filled glovebox, a screw-capped vial is charged with **dibenzyl sulfoxide** (0.2 mmol, 1.0 equiv.), alkynyl bromide (0.3 mmol, 1.5 equiv.), --INVALID-LINK--2 (0.008 mmol, 4 mol %), chiral carboxamide additive (0.04 mmol, 20 mol %), and Ag₂CO₃ (0.2 mmol, 1.0 equiv.). Dichloroethane (DCE, 1.0 mL) is added, and the vial is sealed and removed from the glovebox. The reaction mixture is stirred at 30 °C for 48 hours. Upon completion, the mixture is diluted with CH₂Cl₂, filtered through Celite, and the filtrate is concentrated. The residue is purified by preparative thin-layer chromatography to give the desired alkynylated sulfoxide.

Table 2: Substrate Scope of Rh(III)-Catalyzed Enantioselective C-H Alkynylation of **Dibenzyl Sulfoxides**^{[3][5]}

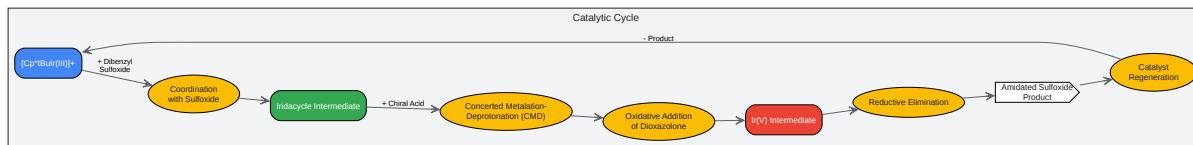
Entry	Dibenzyl Sulfoxide Substrate	Alkynyl Bromide Substrate	Product	Yield (%)	ee (%)
1	Dibenzyl sulfoxide	(Bromoethynyl)triisopropyl silane	(S)-1-(Benzylsulfinyl)-2-((triisopropylsilyl)ethynyl)benzene	85	99
2	Bis(4-methylbenzyl) sulfoxide	(Bromoethynyl)triisopropyl silane	(S)-1-((4-Methylbenzyl)sulfinyl)-2-((triisopropylsilyl)ethynyl)-4-methylbenzene	78	98
3	Bis(4-chlorobenzyl) sulfoxide	(Bromoethynyl)triisopropyl silane	(S)-1-((4-Chlorobenzyl)sulfinyl)-2-((triisopropylsilyl)ethynyl)-4-chlorobenzene	81	>99
4	Dibenzyl sulfoxide	(Bromoethynyl)trimethylsilane	(S)-1-(Benzylsulfinyl)-2-((trimethylsilyl)ethynyl)benzene	75	97
5	Dibenzyl sulfoxide	1-Bromo-2-phenylacetylene	(S)-1-(Benzylsulfinyl)-2-	68	96

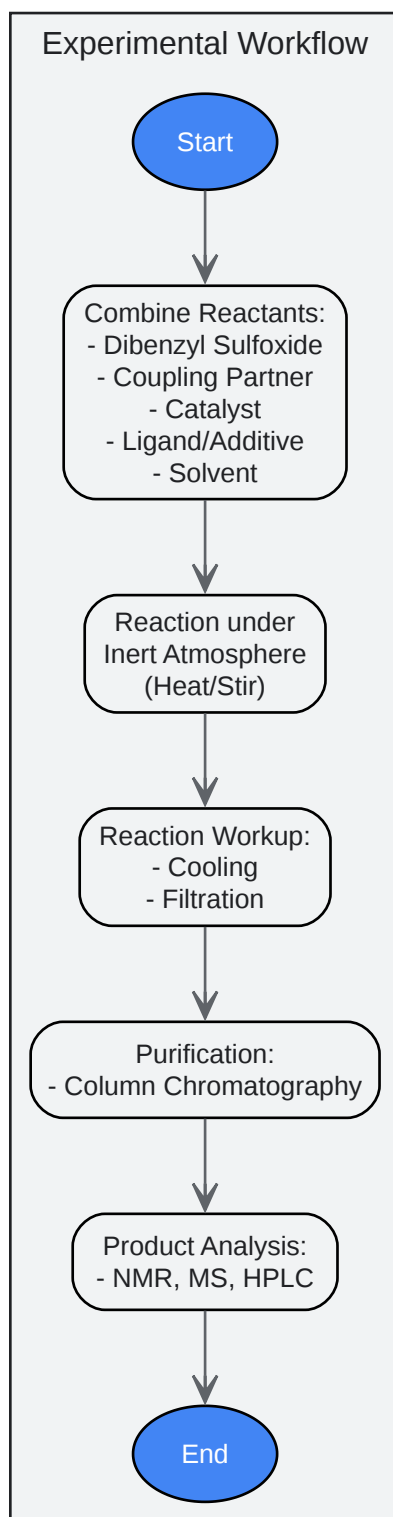
(phenylethyn
yl)benzene

Mechanistic Insights and Visualizations

The C-H activation reactions directed by **dibenzyl sulfoxide** are proposed to proceed through a concerted metalation-deprotonation (CMD) pathway.^[6] The sulfoxide oxygen coordinates to the metal center, leading to the formation of a cyclometalated intermediate. This key step is often the rate-determining and enantio-determining step of the reaction.

Catalytic Cycle for Ir(III)-Catalyzed C-H Amidation





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